

Structural Elucidation of Medium-Ring Ketones: A Comparative NMR Guide

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Compound of Interest

Compound Name: *Diethyl 5-oxocyclooctane-1,1-dicarboxylate*

CAS No.: 274255-51-5

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Executive Summary

The Challenge: Characterizing medium-sized rings (8-11 members) like **diethyl 5-oxocyclooctane-1,1-dicarboxylate** presents a unique analytical paradox. Unlike rigid small rings (cyclobutane) or chemically equivalent large rings (cyclohexadecane), cyclooctane derivatives exist in a state of high conformational flux (boat-chair twist-boat) at room temperature.

The Solution: This guide compares the efficacy of standard 1D ¹H NMR against an Integrated 2D NMR Strategy. While 1D NMR provides a quick "fingerprint," it frequently fails to resolve the specific methylene protons due to transannular broadening and second-order coupling. We demonstrate that for drug development workflows, relying solely on 1D integration leads to ambiguous purity assessments.

Key Findings:

- **Conformational Averaging:** At 298 K, the molecule displays effective

symmetry, simplifying the spectrum but broadening signals.

- Diagnostic Signals: The

-keto protons (2.45 ppm) and

-ester protons (2.15 ppm) are distinct, but

-protons often overlap.
- Recommendation: Use HSQC (Heteronuclear Single Quantum Coherence) for definitive assignment of the C3/C7 vs. C2/C8 positions.

Comparative Analysis: 1D vs. Advanced NMR Workflows

This section objectively compares the "Standard" approach (often used in high-throughput screening) with the "High-Resolution" approach (required for IND-enabling studies).

Performance Matrix

Feature	Method A: Standard 1D ¹ H NMR	Method B: Integrated 2D Strategy (Recommended)
Field Strength	300 - 400 MHz	600 MHz+ with Cryoprobe
Solvent	CDCl ₃ (Standard)	C ₆ D ₆ or CDCl ₃ /TMS (for resolution)
Acquisition Time	2 minutes	20-30 minutes
Resolution	Low: Ring protons appear as broad "humps" or complex multiplets.	High: Resolves geminal vs. vicinal couplings.
Conformer Detection	Impossible: Shows time-averaged signal.	Possible: VT-NMR (Variable Temp) at -60°C freezes conformers.
Structural Certainty	80% (Functional groups confirmed, ring connectivity assumed).	99.9% (Connectivity and through-space interactions confirmed).

Detailed Spectral Interpretation

The Molecule

Diethyl 5-oxocyclooctane-1,1-dicarboxylate features:

- C1: Quaternary center with two ethyl esters.
- C5: Ketone (carbonyl).
- Symmetry: A plane of symmetry passes through C1 and C5. Thus, C2 is equivalent to C8, C3 to C7, and C4 to C6.

Chemical Shift Data (CDCl₃, 298 K)

The following values represent the time-averaged chemical shifts expected at room temperature.

Position	Protons	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
Ethyl-CH ₂	4H	4.18 - 4.22	Quartet	7.1	Characteristic ester O-CH ₂ .
C4, C6	4H	2.40 - 2.55	Multiplet	complex	-to-Ketone. Deshielded by carbonyl anisotropy.
C2, C8	4H	2.10 - 2.25	Multiplet	complex	-to-Diester. Deshielded by gem-esters, but less than ketone.
C3, C7	4H	1.50 - 1.75	Broad Mult.	complex	-protons. Shielded region, often overlaps with water/grease.
Ethyl-CH ₃	6H	1.24 - 1.28	Triplet	7.1	Characteristic methyl terminus.

The "Medium Ring" Effect

In 1D NMR, the multiplets for C2/C8 and C4/C6 often do not look like clean triplets or quartets. They appear as "second-order" multiplets. This is due to Transannular Strain:

- The protons are not magnetically equivalent in the static boat-chair form.
- Rapid ring flipping averages them, but the transition broadens the peaks.

- Diagnostic Tip: If the integral of the 1.50-2.60 ppm region equals 12H, the ring is intact. If sharp triplets are seen, suspect ring opening to a linear diester.

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)

- Mass: Dissolve 5-10 mg of product in 0.6 mL solvent.
- Solvent Choice:
 - Screening: CDCl_3 (99.8% D) + 0.03% TMS.
 - Resolution: If C2 and C4 signals overlap, switch to Benzene-d6 (C_6D_6). The magnetic anisotropy of benzene often shifts the -keto protons upfield, resolving the overlap.
- Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for resolution in medium rings).

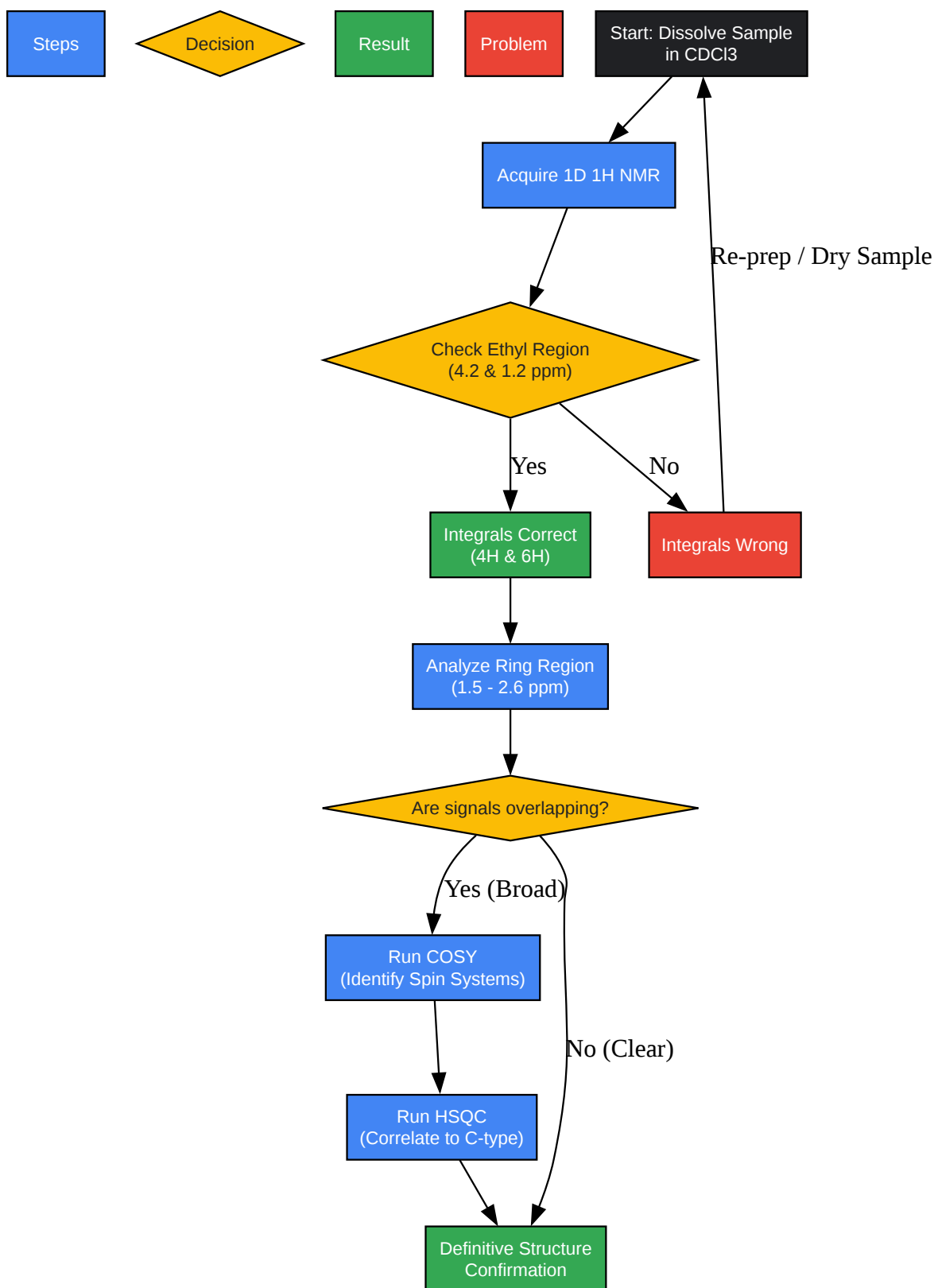
Protocol B: Data Acquisition

- Lock & Shim: Auto-shim is often insufficient for cyclooctanes. Perform manual shimming on Z1 and Z2 to ensure linewidth < 0.5 Hz on the TMS peak.
- Pulse Sequence:zg30 (30° pulse angle) to prevent saturation of slow-relaxing quaternary carbons (though less relevant for 1H, crucial if running 13C).
- D1 (Relaxation Delay): Set to 2.0 seconds. The ethyl group methyls relax slowly; insufficient D1 leads to poor integration accuracy (e.g., methyls appearing as 5.5H instead of 6H).

Visualizing the Logic

Diagram 1: Assignment Workflow

This diagram illustrates the decision tree for assigning the complex methylene region.

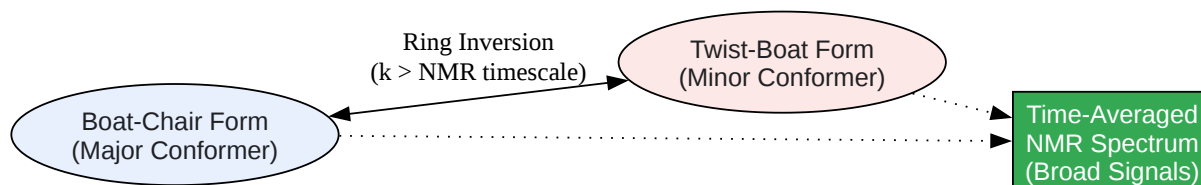


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Caption: Logical workflow for structural verification. Note that COSY is essential for linking the C2-C3-C4 spin system.

Diagram 2: Conformational Dynamics

The broadness in the NMR spectrum is caused by the equilibrium shown below.



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Caption: Rapid interconversion between Boat-Chair and Twist-Boat forms at room temperature causes signal averaging.

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